molecular formula C5H12O B075267 (R)-(-)-3-Methyl-2-butanol CAS No. 1572-93-6

(R)-(-)-3-Methyl-2-butanol

Cat. No. B075267
CAS RN: 1572-93-6
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of (R)-(-)-3-Methyl-2-butanol can be achieved through several methods, including the biocatalytic asymmetric reduction of 2-butanone using alcohol dehydrogenases. Erdmann et al. (2014) describe a process that achieved high conversion (>99%) and enantiomeric excess (>96%) of (R)-2-butanol using recombinant E. coli cells in a micro-aqueous, solvent-free continuous reaction system, showcasing a potent synthesis strategy (Erdmann et al., 2014).

Molecular Structure Analysis

The molecular structure and conformation of 3-methyl-2-butanone, a closely related compound, have been extensively studied, providing insight into the structural aspects of (R)-(-)-3-Methyl-2-butanol. Sakurai et al. (1989) conducted a detailed investigation combining gas electron diffraction, ab initio calculations, and vibrational spectroscopy to determine the molecular structure and predominant conformations (Sakurai et al., 1989).

Chemical Reactions and Properties

(R)-(-)-3-Methyl-2-butanol participates in a variety of chemical reactions, reflecting its versatile chemical properties. The kinetics and products of reactions involving alcohol functional groups, such as those studied by Aschmann et al. (2011), provide valuable information on the reactivity and potential applications of (R)-(-)-3-Methyl-2-butanol (Aschmann et al., 2011).

Physical Properties Analysis

The physical properties of (R)-(-)-3-Methyl-2-butanol, including its density, heat capacity, and speed of sound, have been the subject of studies aiming to understand its behavior under different conditions. Dzida and Waleczek (2010) explored these properties in mixtures with heptane, providing insights into the effects of temperature and pressure on the compound's physical behavior (Dzida & Waleczek, 2010).

Chemical Properties Analysis

The chemical properties of (R)-(-)-3-Methyl-2-butanol are influenced by its molecular structure, as discussed earlier. Studies such as those by Lee et al. (2008) on fermentative butanol production by clostridia highlight the significance of molecular structure on the compound's utility and production methods (Lee et al., 2008).

Scientific Research Applications

  • Biofuel Production:

    • Engineering E. coli for Biofuel : An engineered Escherichia coli strain demonstrated the potential to produce 3-methyl-1-butanol, a biofuel, from glucose through amino acid biosynthetic pathways, showing the feasibility of using E. coli for biofuel production (Connor & Liao, 2008).
    • Pentanol Isomer Synthesis in Microorganisms : Metabolic engineering in microbial strains has been explored for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, showing promise for biofuel applications (Cann & Liao, 2009).
    • 2-Butanol and Butanone Production : Research on producing 2-butanol, a biofuel, in Saccharomyces cerevisiae using a TEV-protease based expression system, highlighted the potential for sustainable biofuel production (Ghiaci, Norbeck, & Larsson, 2014).
  • Chemical Synthesis and Analysis:

    • Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol : This compound, an important catalyst for the synthesis of chiral intermediates, was synthesized from R-valine, demonstrating its utility in chemical synthesis (Yi, 2010).
    • Liquid-Liquid Equilibrium Study : The study of ternary liquid-liquid equilibrium involving 3-methyl-1-butanol provided insights into its effectiveness for extracting certain chemicals from aqueous solutions (Li et al., 2018).
  • Environmental Impact and Safety:

    • OH Radical Reactions with 3-methoxy-3-methyl-1-butanol : Investigated the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals, important for understanding its environmental behavior and impact (Aschmann, Arey, & Atkinson, 2011).
    • Investigation of Explosive Hazards : Research on mixtures containing hydrogen peroxide and different alcohols, including 2-methyl-2-butanol, assessed the explosive properties and safety concerns associated with these mixtures (Schreck et al., 2004).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. This can include its toxicity, flammability, explosiveness, and potential for causing environmental damage. Safety data sheets (SDS) are a common source of this information.


Future Directions

The future directions in the study of a compound can involve new methods for its synthesis, new applications for the compound, or new techniques for studying its properties and reactions. This can be informed by current trends in the field and the existing gaps in knowledge about the compound.


I hope this general information is helpful. For more specific information about “®-(-)-3-Methyl-2-butanol”, I would recommend consulting specialized chemical databases or literature sources. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

(2R)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMTQWGSQIYOW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Methyl-2-butanol

CAS RN

1572-93-6
Record name (2R)-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
MY Yin, GL Yuan, MY Huang, YY Jiang - Journal of Molecular Catalysis A …, 1999 - Elsevier
A Wool–Pd complex has been found to be able to catalyze the asymmetric hydrogenation of diacetone alcohol to (R)-2-methyl-2,4-pentanediol and 3-methyl-2-butanone to (R)-3-methyl-…
Number of citations: 23 www.sciencedirect.com
MY Yin, GL Yuan, YQ Wu, MY Huang… - Journal of Molecular …, 1999 - Elsevier
A silica-supported chitosan–palladium complex has been found to catalyze the asymmetric hydrogenation of some ketones to corresponding chiral alcohols, such as acetophenone to (…
Number of citations: 117 www.sciencedirect.com
X Zhang, Y Geng, B Han, MY Ying… - Polymers for …, 2001 - Wiley Online Library
Zeolite‐supported gelatin–iron complex (zeo–gelatin–Fe) was prepared from zeolite, gelatin and ferric chloride, and was found to be useful as a chiral catalyst for the asymmetric …
Number of citations: 32 onlinelibrary.wiley.com
CL Stone, TK Li, WF Bosron - Journal of Biological Chemistry, 1989 - ASBMB
The human liver αα alcohol dehydrogenase exhibits a different substrate specificity and stereospecificity for secondary alcohols than the human β 1 β 1 , and -γ 1 γ 1 or horse liver …
Number of citations: 74 www.jbc.org
GL Yuan, MY Yin, MY Huang… - Polymers for Advanced …, 1999 - Wiley Online Library
A wool–Pt complex was prepared by the reaction of wool with chloroplatinic acid in ethanol solution, and was found to be useful as a chiral catalyst for the asymmetric hydrogenation of …
Number of citations: 12 onlinelibrary.wiley.com
J Ottosson, L Fransson, K Hult - Protein Science, 2002 - Wiley Online Library
The temperature dependence of the enantioselectivity of Candida antarctica lipase B for 3‐hexanol, 2‐butanol, 3‐methyl‐2‐butanol, 3,3‐dimethyl‐2‐butanol, and 1‐bromo‐2‐butanol …
Number of citations: 80 onlinelibrary.wiley.com
G Buono, JM Brunel, B Faure… - Phosphorus, Sulfur, and …, 1993 - Taylor & Francis
The borane complex of (2R,4S)-2-phenyl-1,3,2- oxazaphospholidine 2 was readily synthetized. This complex can be used as catalyst in enantioselective reduction of ketones in toluene, …
Number of citations: 16 www.tandfonline.com
AG Meek, ZZ Martin, HA Nadworny… - The Journal of Organic …, 1976 - ACS Publications
Synthesis of LongimammatineHydrochloride (7). The con-densation of m-methoxybenzaldehyde with nitromethane afforded m-methoxy-oi-nitrostyrene (mp 90-91, lit. 25 mp 91-92). A …
Number of citations: 12 pubs.acs.org
A Garzón, M Moral, A Notario, J Albaladejo… - Chemical Physics, 2009 - Elsevier
… this compound: R-3-methyl-2-butanol and S-3-methyl-2-butanol. Nevertheless, since they are chemically indistinguishable, only one of them was studied, R-3-methyl-2-butanol. Thus, …
Number of citations: 7 www.sciencedirect.com
J Ottosson, L Fransson, JW King, K Hult - Biochimica et Biophysica Acta …, 2002 - Elsevier
Changes in solvent type were shown to yield significant improvement of enzyme enantioselectivity. The resolution of 3-methyl-2-butanol catalyzed by Candida antarctica lipase B, CALB…
Number of citations: 119 www.sciencedirect.com

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